(Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one: is an organic compound belonging to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core substituted with a 3-methylbenzylidene group and a 2-oxopropoxy group. The (Z)-configuration indicates the specific geometric isomerism around the double bond in the benzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves a multi-step process:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acetylenes.
Introduction of the 3-Methylbenzylidene Group: This step involves the condensation of the benzofuran core with 3-methylbenzaldehyde under basic conditions to form the benzylidene moiety.
Attachment of the 2-Oxopropoxy Group: The final step involves the esterification of the benzofuran core with 2-oxopropanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of benzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can target the double bond in the benzylidene group, converting it to a single bond and forming the corresponding benzyl derivative.
Substitution: The compound can participate in substitution reactions, especially at the benzofuran core, where electrophilic or nucleophilic reagents can replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Products may include benzofuran derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: The major product is the corresponding benzyl derivative.
Substitution: Substituted benzofuran derivatives with various functional groups depending on the reagents used.
Scientific Research Applications
(Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one: has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of (Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one depends on its specific application:
Biological Activity: The compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Material Science: In materials applications, the compound’s electronic properties, such as conjugation and charge transport, play a crucial role in its function.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(3-methylbenzylidene)-6-hydroxybenzofuran-3(2H)-one: Similar structure but with a hydroxyl group instead of the 2-oxopropoxy group.
(E)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one: The (E)-isomer of the compound with different geometric configuration around the double bond.
2-(3-methylbenzyl)-6-(2-oxopropoxy)benzofuran-3(2H)-one: Lacks the double bond in the benzylidene moiety.
Uniqueness
- The presence of the (Z)-configured benzylidene group and the 2-oxopropoxy substituent gives (Z)-2-(3-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one unique chemical and physical properties, such as specific reactivity patterns and potential biological activities.
Properties
IUPAC Name |
(2Z)-2-[(3-methylphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12-4-3-5-14(8-12)9-18-19(21)16-7-6-15(10-17(16)23-18)22-11-13(2)20/h3-10H,11H2,1-2H3/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURFBQDFEDBYDO-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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